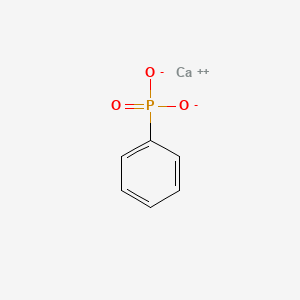

Calcium phenylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium phenylphosphonate is a useful research compound. Its molecular formula is C6H5CaO3P and its molecular weight is 196.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Material Properties and Synthesis

Calcium phenylphosphonate is synthesized through the co-precipitation of phenylphosphonic acid and a soluble calcium source, such as calcium chloride, under controlled pH conditions. The resulting layered structure consists of metal atoms coordinated by oxygen atoms from phosphonate groups, with hydrophobic phenyl groups on the surface, enhancing compatibility with hydrophobic polymer matrices .

Table 1: Synthesis Parameters of this compound

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1 (phenylphosphonic acid: calcium source) |

| pH | > 9 |

| Temperature | Room temperature |

| Solvent | Propan-2-ol preferred |

Applications in Polymer Composites

The primary application of this compound is as a filler in polymer composites. Its layered structure allows for effective exfoliation into nanosheets, which can be uniformly dispersed within polymer matrices, such as epoxy resins and poly(L-lactic acid). This incorporation enhances the mechanical and thermal properties of the composites.

Case Study: Polymer Matrix Enhancement

In a study investigating the use of this compound as a filler in epoxy resin, it was found that both exfoliated and unexfoliated forms could be effectively integrated into the polymer matrix. The exfoliation process involved high-shear dispersers which produced stable dispersions without visible agglomerates . The mechanical properties were significantly improved, demonstrating increased tensile strength and thermal stability.

Thermal Stability and Crystallization Behavior

This compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Research has shown that incorporating this compound into poly(L-lactic acid) significantly accelerates its crystallization behavior, optimizing processing conditions for biodegradable plastics .

Table 2: Thermal Properties of this compound Composites

| Composite Type | Crystallization Temperature (°C) | Thermal Stability (°C) |

|---|---|---|

| Poly(L-lactic acid) + CaPhP | Increased by 10-15 | Up to 250 |

| Epoxy Resin + CaPhP | Increased by 20-25 | Up to 300 |

Nanofiller Applications

The use of this compound as a nanofiller has been explored extensively due to its ability to improve the mechanical properties of various polymers while maintaining low density. The hydrophobic nature of its surface allows for enhanced interaction with non-polar polymers, leading to better dispersion and performance in applications such as coatings and adhesives .

Future Directions and Research Opportunities

The ongoing research into this compound focuses on optimizing its synthesis methods to enhance yield and quality, exploring its potential in other polymer systems, and investigating its environmental impact as a biodegradable filler. Additionally, studies are being conducted on its application in drug delivery systems due to its biocompatibility and structural characteristics.

Analyse Chemischer Reaktionen

Acid-Base Transformations

CaPhP undergoes structural changes under acidic or basic conditions:

Reaction in Acidic Media:

Ca(C6H5PO3)2+H+→Ca(C6H5PO3H)2

Reaction in Basic Media:

Ca(C6H5H2PO3)2+OH−→Ca(C6H5PO3)2+H2O

Characterization Data:

| Condition | Product | Basal Spacing (Å) |

|---|---|---|

| Neutral pH | Ca3(C6H5PO3H)2(C6H5PO3)2⋅4H2O | 15.2 |

| pH > 9 | Ca(C6H5PO3)2⋅2H2O | 15.05 |

Intercalation Reactions

CaPhP’s layered structure allows intercalation of organic molecules, altering its basal spacing:

Example with m-Aminobenzoic Acid (MABA):

CaPhP+MABA→CaPhP-MABA

Conditions:

Effects on Structure:

| Intercalation Agent | Basal Spacing (Å) | Interaction Mechanism |

|---|---|---|

| None (pristine) | 15.05 | - |

| Jeffamines | 15.45 | Hydrogen bonding with phenyl groups |

| BYK 9076 | 15.35 | Alkyl ammonium salt adsorption |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 400°C:

Decomposition Pathway:

-

100–200°C : Loss of adsorbed water.

-

300–500°C : Dehydration of structural water and decomposition of phenyl groups.

TGA Data:

| Sample | Weight Loss Steps (°C) | Residual Mass (%) |

|---|---|---|

| Pristine CaPhP | 100, 300, 600 | 40% (as Ca(PO3)2) |

| CaPhP-MABA | 100, 350, 620 | 38% |

Reactivity with Polymers

CaPhP interacts with epoxy resins, enhancing composite properties:

Mechanism:

-

Hydrophobic interactions : Phenyl groups on CaPhP align with polymer chains .

-

Basal spacing increase : From 15.05 Å to 15.6 Å in epoxy composites due to amine curing agents .

Dynamic Mechanical Analysis (DMA) Results:

| Filler Loading | Storage Modulus (GPa) | Glass Transition Temp. (°C) |

|---|---|---|

| 0% (pure epoxy) | 2.1 | 72 |

| 5% CaPhP | 2.8 | 78 |

Mixed Phosphonate-Phosphate Systems

Replacement of phenyl groups with phosphate enhances hydrophilicity:

Synthesis Reaction:

3C6H5PO3H2+H3PO4+CaCl2→Ca3.1(C6H5PO3)x(PO4)y⋅nH2O

Optimized Conditions:

Phase Purity:

| Acid Ratio | Hydroxylapatite Content | Basal Spacing (Å) |

|---|---|---|

| 1:3 | High | 7.8 (brushite) |

| 3:1 | None | 15.0 |

Ion Exchange and Dissolution

CaPhP releases Ca2+ ions in aqueous environments, enabling cross-linking in hydrogels:

Dissolution in Sodium Alginate (NaAlg):

CaPhP→Ca2++2C6H5PO3−

Impact on Rheology:

| Nanofiller | Viscosity (Pa·s) | Yield Stress (Pa) |

|---|---|---|

| None | 1.2 | 0.5 |

| 2% CaPhP | 8.7 | 12.4 |

Eigenschaften

CAS-Nummer |

24391-19-3 |

|---|---|

Molekularformel |

C6H5CaO3P |

Molekulargewicht |

196.15 g/mol |

IUPAC-Name |

calcium;dioxido-oxo-phenyl-λ5-phosphane |

InChI |

InChI=1S/C6H7O3P.Ca/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |

InChI-Schlüssel |

SSTALXWJLKACQG-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Ca+2] |

Verwandte CAS-Nummern |

1571-33-1 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.